

An In-depth Technical Guide to 3-Bromo-5-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-hydroxybenzonitrile

Cat. No.: B1289605

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-hydroxybenzonitrile**, a substituted aromatic compound. Due to a lack of a defined discovery and historical record in readily available scientific literature, this document focuses on its chemical properties, a plausible synthetic route based on established organic chemistry principles, and a discussion of the potential biological significance of the broader class of brominated phenols and cyanophenols. All quantitative data is presented in structured tables, and a detailed, hypothetical experimental protocol for its synthesis is provided. A logical workflow for the proposed synthesis is visualized using the DOT language.

Introduction

3-Bromo-5-hydroxybenzonitrile, with the CAS number 770718-92-8, is a polyfunctional aromatic molecule featuring a nitrile, a hydroxyl, and a bromo substituent on a benzene ring. Such compounds are of interest to medicinal chemists and material scientists due to their potential as versatile building blocks in the synthesis of more complex molecules. The electronic properties of the hydroxyl and nitrile groups, combined with the steric and electronic influence of the bromine atom, create a unique chemical scaffold.

While the specific historical context of the discovery of **3-Bromo-5-hydroxybenzonitrile** is not well-documented in scientific journals or patents, its structure suggests its utility as an

intermediate in organic synthesis. This guide aims to provide a detailed technical resource for researchers interested in this compound.

Physicochemical Properties

The known physicochemical properties of **3-Bromo-5-hydroxybenzonitrile** are summarized in the table below. This data is compiled from various chemical supplier databases and computational predictions.

Property	Value	Source
CAS Number	770718-92-8	[Multiple]
Molecular Formula	C ₇ H ₄ BrNO	[PubChem]
Molecular Weight	198.02 g/mol	[PubChem]
IUPAC Name	3-bromo-5-hydroxybenzonitrile	[PubChem]
Synonyms	3-bromo-5-cyanophenol	[ChemScene]
Appearance	Solid	[Cymit]
Purity	Typically ≥95%	[ChemScene]
SMILES	C1=C(C=C(C=C1O)Br)C#N	[PubChem]
InChIKey	CFHJXQLPUIYWNM-UHFFFAOYSA-N	[PubChem]

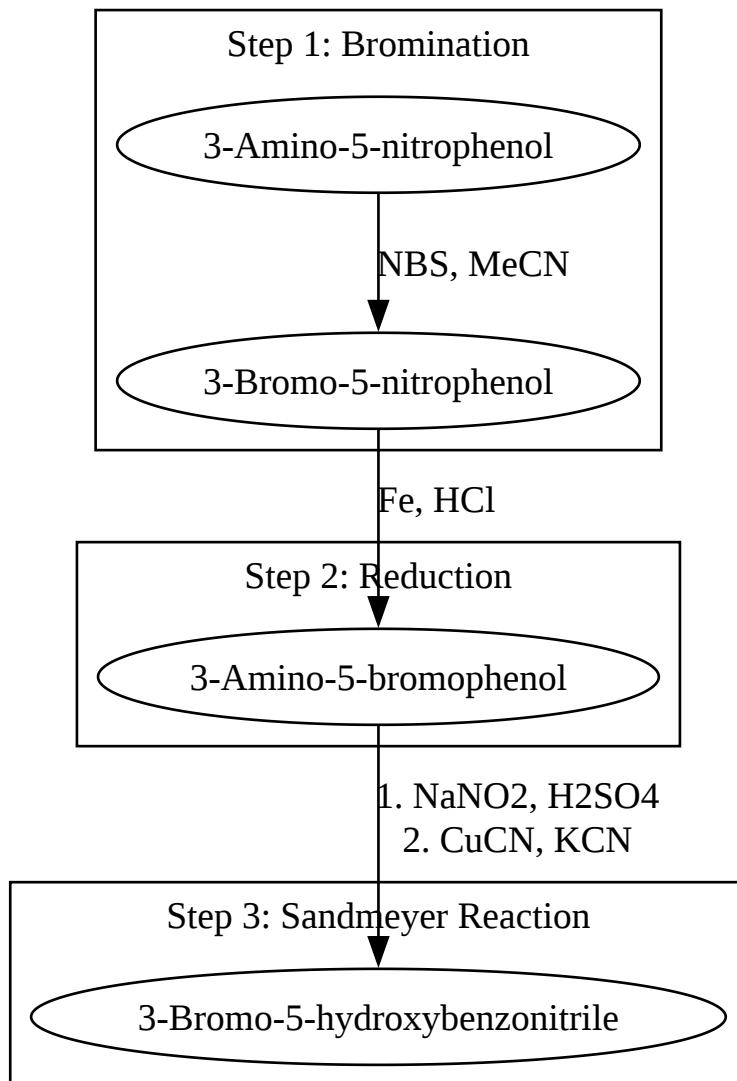
Proposed Synthesis and Experimental Protocol

A definitive, published synthesis for **3-Bromo-5-hydroxybenzonitrile** is not readily available. However, a plausible and efficient synthetic route can be designed based on well-established reactions in organic chemistry, such as the Sandmeyer reaction. A proposed multi-step synthesis starting from 3-nitroaniline is detailed below.

Proposed Synthetic Pathway

A logical synthetic route involves the diazotization of an amino group, followed by a Sandmeyer reaction to introduce the nitrile functionality, and a subsequent diazotization to introduce the

hydroxyl group, with a final bromination step. A more direct, though potentially lower-yielding approach, involves the selective bromination of 3-hydroxybenzonitrile. A plausible and controllable route is outlined below, starting from 3-amino-5-nitrophenol.



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*Proposed synthetic workflow for **3-Bromo-5-hydroxybenzonitrile**.*

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromo-5-nitrophenol from 3-Amino-5-nitrophenol

- To a stirred solution of 3-amino-5-nitrophenol (1 equivalent) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate (3 x volumes).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-nitrophenol.

Step 2: Synthesis of 3-Amino-5-bromophenol from 3-Bromo-5-nitrophenol

- To a mixture of 3-bromo-5-nitrophenol (1 equivalent) and iron powder (3 equivalents) in a mixture of ethanol and water, add concentrated hydrochloric acid (catalytic amount) at room temperature.
- Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours.
- Monitor the disappearance of the starting material by TLC.
- After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
- Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x volumes).
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield 3-amino-5-bromophenol.

Step 3: Synthesis of **3-Bromo-5-hydroxybenzonitrile** from 3-Amino-5-bromophenol (Sandmeyer Reaction)

- Prepare a solution of 3-amino-5-bromophenol (1 equivalent) in a mixture of dilute sulfuric acid and water.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
- Slowly add the cold diazonium salt solution to the cyanide solution.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
- Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **3-Bromo-5-hydroxybenzonitrile**.

Biological Activity and Potential Applications

Disclaimer: There is no specific information in the peer-reviewed scientific literature regarding the biological activity or signaling pathway involvement of **3-Bromo-5-hydroxybenzonitrile**. The following discussion is based on the known activities of the broader classes of brominated phenols and cyanophenols and should not be considered as established activities for the title compound.

Bromophenols: Marine algae are a rich source of bromophenols, which have been shown to possess a range of biological activities, including antioxidant, antimicrobial, and anticancer

effects. The presence of the bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The phenolic hydroxyl group is often crucial for antioxidant activity through its ability to donate a hydrogen atom to scavenge free radicals.

Cyanophenols: The cyanophenol scaffold is present in various biologically active molecules. For instance, 4-cyanophenol has been investigated as a monoamine oxidase (MAO) inhibitor. The nitrile group is a versatile functional group in medicinal chemistry and can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids.

Given these general activities, **3-Bromo-5-hydroxybenzonitrile** could be a candidate for screening in various biological assays, including but not limited to:

- Antioxidant capacity assays.
- Antimicrobial screening against a panel of bacteria and fungi.
- Cytotoxicity assays against various cancer cell lines.
- Enzyme inhibition assays, for example, against kinases or phosphatases.

Without experimental data, any depiction of a signaling pathway involving **3-Bromo-5-hydroxybenzonitrile** would be purely speculative and has therefore been omitted.

Conclusion

3-Bromo-5-hydroxybenzonitrile is a readily accessible, yet underexplored, chemical entity. This guide provides a summary of its known properties and a plausible, detailed protocol for its synthesis to facilitate further research. While its specific biological functions remain to be elucidated, the known activities of related bromophenols and cyanophenols suggest that it may be a valuable compound for screening in drug discovery and development programs. Further investigation into the synthesis and biological evaluation of this molecule is warranted to uncover its full potential.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com